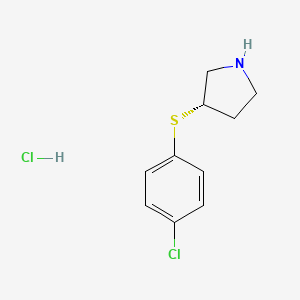

(S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride

Description

(S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride (CAS: 1354018-01-1) is a chiral pyrrolidine derivative featuring a thioether-linked 4-chlorophenyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₃Cl₂NS, with a molecular weight of 250.19 g/mol . The compound is synthesized as a high-purity intermediate (≥98%) for use in pharmaceutical and organic synthesis, particularly in asymmetric catalysis or as a building block for bioactive molecules. The (S)-enantiomer configuration is critical for applications requiring stereochemical precision, such as drug development targeting chiral receptors or enzymes.

Properties

IUPAC Name |

(3S)-3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOAGQVZXIWWPS-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1SC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1SC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 4-chlorophenylthiol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyrrolidine ring with a 4-chlorophenylthio substituent. The presence of the thioether functional group enhances its chemical reactivity and biological activity. The specific stereochemistry of the (S) configuration indicates a unique spatial arrangement that can significantly affect its interaction with biological targets.

Antimicrobial Properties

Research has indicated that (S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings. The thioether group contributes to this activity by enhancing membrane permeability and disrupting microbial cell integrity.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in relation to GABAergic activity. It has been shown to undergo metabolic transformations that yield active metabolites capable of modulating GABA receptors, which are critical in the treatment of anxiety and seizure disorders . This suggests potential applications in developing new anxiolytic or anticonvulsant medications.

Synthetic Utility

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis. Researchers have explored different synthetic pathways to produce derivatives with enhanced pharmacological profiles .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Neuropharmacological Investigations

In a pharmacokinetic study, researchers administered this compound to animal models to assess its impact on GABA receptor modulation. The findings revealed that the compound effectively increased GABA levels in the brain, leading to anxiolytic-like effects, thereby supporting its use in developing new treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of (S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Functional Group | Purity |

|---|---|---|---|---|---|---|

| (S)-3-((4-Chlorophenyl)thio)pyrrolidine HCl | 1354018-01-1 | C₁₀H₁₃Cl₂NS | 250.19 | 3-position | Thioether (S-linker) | ≥98% |

| (S)-2-(2-Chlorophenyl)pyrrolidine HCl [^1] | 1360442-34-7 | C₁₀H₁₂Cl₂N | 217.12 1 | 2-position | Direct aryl | 95% |

| (S)-2-(4-Chlorophenyl)pyrrolidine HCl [^2] | 1228560-89-1 | C₁₀H₁₂Cl₂N | 217.12 2 | 2-position | Direct aryl | 95% |

| (S)-3-(4-Chlorophenyl)pyrrolidine HCl [^3] | 1384268-58-9 | C₁₀H₁₂Cl₂N | 217.12 3 | 3-position | Direct aryl | 95% |

Key Observations:

Thioether vs. Direct Aryl Linkage :

- The target compound’s thioether group introduces a sulfur atom, increasing molecular weight and lipophilicity compared to direct aryl-substituted analogs (e.g., QJ-0466). This enhances membrane permeability in biological systems but may reduce aqueous solubility .

- The sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones, which can be leveraged for prodrug activation or metabolic studies .

Substituent Position: 3-position substitution (target compound and QJ-0466) creates distinct steric environments compared to 2-position analogs (QW-9668, QV-7018). Para-chlorophenyl groups (target compound, QV-7018, QJ-0466) offer electronic effects (electron-withdrawing Cl) that enhance stability in nucleophilic reactions compared to ortho-substituted derivatives (QW-9668) .

Enantiomeric Specificity :

- All compounds listed are (S)-configured, ensuring compatibility with chiral synthesis protocols. However, the thioether group in the target compound may alter diastereoselectivity in reactions involving sulfur-mediated bond formation .

Biological Activity

(S)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride, a compound characterized by its pyrrolidine structure with a chlorophenyl thioether substituent, has garnered attention for its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H13ClN

- CAS Number : 1354018-01-1

- Molecular Weight : 187.67 g/mol

The presence of the 4-chlorophenyl group and the thioether linkage is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that compounds with similar structures often exhibit:

- Cholinesterase Inhibition : Studies have shown that pyrrolidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, indicating potential efficacy against various bacterial strains .

Inhibition Studies

The following table summarizes the inhibition potency of this compound compared to other related compounds:

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | AChE | 0.17 |

| Tacrine-sertraline derivative | AChE | 0.008 |

| Thiazolidine derivative | AChE | 0.042 |

| Other Pyrrolidine Derivatives | BChE | 0.630 |

This data suggests that while this compound has notable inhibitory effects, other derivatives may exhibit superior potency.

Case Studies and Research Findings

-

Neuroprotective Effects :

A study explored the neuroprotective properties of pyrrolidine derivatives, including this compound, highlighting their potential in treating cholinergic deficits associated with Alzheimer's disease . -

Antimicrobial Testing :

Research evaluated the antimicrobial efficacy of this compound against common pathogens, showing promising results in inhibiting bacterial growth, particularly in Gram-positive bacteria . -

Comparative Analysis :

A comparative study on various thiophene and thiazolidine derivatives revealed that the unique structural features of this compound could confer distinct biological activities compared to other compounds in its class .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-((4-chlorophenyl)thio)pyrrolidine hydrochloride with high enantiomeric purity?

- Methodology : The synthesis typically involves thioether formation via nucleophilic substitution between (S)-pyrrolidine derivatives and 4-chlorobenzenethiol. Chiral resolution using tartaric acid derivatives or asymmetric catalysis (e.g., chiral ligands in transition metal catalysis) ensures enantiomeric purity >98% . Purification via recrystallization in ethanol/water mixtures or chiral HPLC is critical to isolate the (S)-enantiomer .

Q. How can the stereochemical integrity of this compound be validated experimentally?

- Methodology : Use polarimetry to measure optical rotation and compare with literature values. Confirm configuration via X-ray crystallography or advanced NMR techniques (e.g., Mosher ester analysis). Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) provides retention time comparisons against racemic mixtures .

Q. What solvents are optimal for dissolving this compound in kinetic studies?

- Methodology : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s ionic nature. For aqueous compatibility, use phosphate-buffered saline (PBS) at pH 7.4 with sonication. Avoid halogenated solvents (e.g., dichloromethane) due to potential chloride displacement side reactions .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in receptor-binding assays?

- Methodology : Compare (S)- and (R)-enantiomers in vitro using radioligand displacement assays (e.g., for dopamine or serotonin receptors). The (S)-configuration may enhance binding affinity due to spatial alignment with chiral binding pockets. Data contradictions (e.g., conflicting IC50 values) often arise from impurities in stereochemical synthesis or assay buffer interference .

Q. What strategies mitigate oxidation of the thioether moiety during long-term stability studies?

- Methodology : Store the compound under inert gas (argon) at –20°C in amber vials. Add antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v. Monitor degradation via LC-MS for sulfoxide/sulfone byproducts. Stability in solid state exceeds solution phase; lyophilization is recommended for prolonged storage .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes or efflux transporters. Modify the 4-chlorophenyl group with electron-withdrawing substituents (e.g., –CF3) to enhance metabolic stability. ADMET predictions (e.g., SwissADME) prioritize analogs with lower logP values for reduced hepatotoxicity .

Q. What experimental evidence resolves contradictions in reported solubility data across studies?

- Methodology : Standardize solubility measurements using the shake-flask method at 25°C. Conflicting data may stem from polymorphic forms (e.g., hydrochloride salt vs. free base) or residual solvents. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify hydrate/anhydrate transitions affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.